molecular formula C10H10ClN B14128646 N-(4-Chlorobenzyl)prop-2-yn-1-amine

N-(4-Chlorobenzyl)prop-2-yn-1-amine

Katalognummer: B14128646
Molekulargewicht: 179.64 g/mol
InChI-Schlüssel: VRYFQVRFMNXTJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorobenzyl)prop-2-yn-1-amine is an organic compound with the molecular formula C10H10ClN. It is also known as Benzenemethanamine, 4-chloro-N-2-propyn-1-yl-. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a prop-2-yn-1-amine moiety. It has a molecular weight of 179.65 g/mol and exhibits unique chemical properties due to the presence of both alkyne and amine functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Chlorobenzyl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorobenzyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorobenzyl)prop-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Chlorobenzyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzylprop-2-yn-1-amine: Lacks the chlorine substituent on the benzyl group.

    4-Chlorobenzylamine: Lacks the alkyne group.

    Propargylamine: Lacks the benzyl group.

Uniqueness

N-(4-Chlorobenzyl)prop-2-yn-1-amine is unique due to the presence of both the 4-chlorobenzyl and prop-2-yn-1-amine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H10ClN

Molekulargewicht

179.64 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]prop-2-yn-1-amine

InChI

InChI=1S/C10H10ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6,12H,7-8H2

InChI-Schlüssel

VRYFQVRFMNXTJS-UHFFFAOYSA-N

Kanonische SMILES

C#CCNCC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.